molecular formula C12H13BrO2 B13569962 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde

5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde

Cat. No.: B13569962
M. Wt: 269.13 g/mol
InChI Key: WUTTVPUOEKZQBN-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H13BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the 5th position and a 3-methylbut-2-en-1-yloxy group at the 2nd position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde typically involves the bromination of 2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzoic acid.

    Reduction: 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

5-bromo-2-(3-methylbut-2-enoxy)benzaldehyde

InChI

InChI=1S/C12H13BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-5,7-8H,6H2,1-2H3

InChI Key

WUTTVPUOEKZQBN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)Br)C=O)C

Origin of Product

United States

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